

Sorbinil: A Technical Guide to its Chemical Properties and Synthesis

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Compound of Interest

Compound Name: Sorbinil

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Introduction

Sorbinil is a potent aldose reductase inhibitor that has been investigated for its potential in managing diabetic complications. Aldose reductase is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions, leading to the accumulation of sorbitol in various tissues. This accumulation is implicated in the pathogenesis of diabetic neuropathy, retinopathy, and nephropathy. By inhibiting aldose reductase, **Sorbinil** aims to mitigate these complications. This technical guide provides an in-depth overview of the chemical properties and synthesis of **Sorbinil**, tailored for professionals in the field of drug development and research.

Chemical Properties of Sorbinil

A comprehensive summary of the key chemical and physical properties of **Sorbinil** is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Reference
IUPAC Name	(4S)-6-Fluoro-2,3-dihydrospiro[[1]benzopyran-4,4'-imidazolidine]-2,5-dione	[2]
Synonyms	(S)-6-Fluorospiro(chroman-4,4'-imidazolidine)-2',5'-dione, CP-45634	
Chemical Formula	C ₁₁ H ₉ FN ₂ O ₃	[2]
Molecular Weight	236.20 g/mol	[2]
Melting Point	240.5-243.0 °C	[1]
Solubility	Soluble in DMSO	[2]
pKa (Strongest Acidic)	8.67	[1]

Synthesis of Sorbinil

The synthesis of **Sorbinil**, specifically the (S)-enantiomer which is the more active form, involves a multi-step process. The following is a detailed experimental protocol for its preparation.

Experimental Protocol: Synthesis of (S)(+)-6-Fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione (Sorbinil) [1]

Step 1: Cyclization of (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid

- A mixture of 9.6 g of the (1R,2S)-ephedrine salt of (S)-6-fluoro-4-ureidochroman-4-carboxylic acid and 68 ml of glacial acetic acid is heated at 95°C for 1 hour.
- The reaction mixture is then evaporated in vacuo at 60°C. This affords 20 g of an oily residue.

Step 2: Precipitation and Purification

- The oily residue is diluted with 50 ml of water at 60°C, followed by the addition of 50 ml of water at 10°C.
- The resulting slurry is adjusted to a pH of 4.5 with 4N sodium hydroxide.
- The solid is recovered by filtration to yield 4.7 g of crude title product.

Step 3: Recrystallization

- The crude product (4.0 g) is dissolved in 60 ml of boiling absolute ethanol.
- The ethanol solution is filtered and then cooled to 24°C.
- The solid is recovered by filtration to give 2.0 g of (S)(+)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.

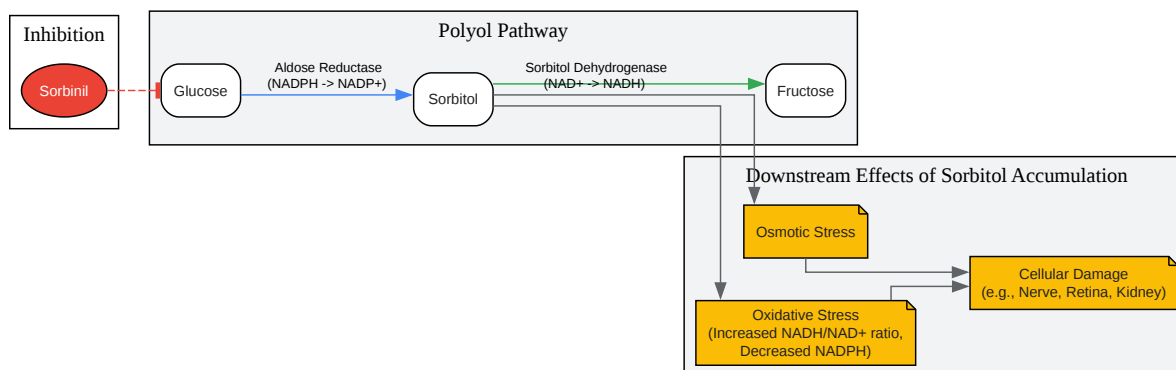
Final Product Characteristics:

- Melting Point: 240.5-243.0 °C[1]
- Optical Rotation: $[\alpha]_D^{25} = +55.4^\circ$ (c=1, methanol)[1]

Mechanism of Action: Inhibition of the Polyol Pathway

Sorbinil's therapeutic potential lies in its ability to inhibit aldose reductase, the rate-limiting enzyme in the polyol pathway. Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in hyperglycemic states, the excess glucose is shunted into the polyol pathway.

The diagram below illustrates the polyol pathway and the inhibitory action of **Sorbinil**.



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Caption: The Polyol Pathway and the inhibitory action of **Sorbinil**.

In this pathway, aldose reductase catalyzes the reduction of glucose to sorbitol, a reaction that consumes NADPH. Subsequently, sorbitol is oxidized to fructose by sorbitol dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The accumulation of sorbitol leads to osmotic stress, while the altered redox balance (decreased NADPH and increased NADH/NAD⁺ ratio) contributes to oxidative stress, ultimately causing cellular damage in tissues susceptible to diabetic complications. **Sorbinil**, by inhibiting aldose reductase, blocks the conversion of glucose to sorbitol, thereby preventing the downstream pathological effects.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and a viable synthetic route for **Sorbinil**. The elucidation of its mechanism of action as a potent aldose reductase inhibitor highlights its therapeutic potential in the management of diabetic complications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics for diabetes and its associated pathologies.

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